Checkpoint Bypass Potency vs. Caffeine and Suptopin-3
In a dual-parameter flow cytometry assay using the TG-3 mAb to identify mitotic cells, Suptopin-2, caffeine, and suptopin-3 all bypassed the ICRF-193-induced G2 arrest, but with distinct potencies. Suptopin-2 demonstrated a 10-fold increase in TG-3 positive, 4N DNA cells, whereas caffeine showed a 15-fold increase and suptopin-3 showed a 6-fold increase, all relative to DMSO-treated controls in the presence of ICRF-193 [1]. This positions Suptopin-2 as an intermediate-strength suppressor with a distinct pharmacological profile.
| Evidence Dimension | Fold increase in TG-3 positive (mitotic) cells with 4N DNA content |
|---|---|
| Target Compound Data | 10-fold increase |
| Comparator Or Baseline | Caffeine: 15-fold increase; Suptopin-3: 6-fold increase |
| Quantified Difference | Suptopin-2 is 2.5-fold more potent than suptopin-3 but 1.5-fold less potent than caffeine in this specific checkpoint bypass assay. |
| Conditions | A549 human lung adenocarcinoma cells, pretreated with 2 µM ICRF-193 (18 hr), then co-treated with 200 nM nocodazole plus compound for 8 hr. Compound concentrations: Suptopin-2 at 25 µM, Suptopin-3 at 25 µM, Caffeine at 2 mM. |
Why This Matters
The intermediate potency of Suptopin-2 allows for fine-tuning of checkpoint suppression without the pleiotropic effects associated with high-concentration caffeine, providing a more specific tool for dissecting the chromatid decatenation checkpoint.
- [1] Haggarty, S. J., Koeller, K. M., Kau, T. R., Silver, P. A., Roberge, M., & Schreiber, S. L. (2003). Small molecule modulation of the human chromatid decatenation checkpoint. Chemistry & Biology, 10(12), 1267-1279. View Source
